2-(Acetoxy)pyridine-4-boronic acid pinacol ester

Catalog No.
S6625698
CAS No.
2096338-88-2
M.F
C13H18BNO4
M. Wt
263.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Acetoxy)pyridine-4-boronic acid pinacol ester

CAS Number

2096338-88-2

Product Name

2-(Acetoxy)pyridine-4-boronic acid pinacol ester

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl] acetate

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

InChI

InChI=1S/C13H18BNO4/c1-9(16)17-11-8-10(6-7-15-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

VXJKXQZRCGGAMJ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(=O)C
and Background:
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is an organic compound with the chemical formula C11H15BNO4. It is also known by its molecular formula C6H5BC6H3(OAc)2, where OAc stands for acetate. This aromatic boronic ester contains a pyridine ring substituted by boronic acid and acetate groups, making it an essential building block in organic synthesis. It has gained significant attention in recent years due to its diverse properties and wide-ranging applications in various fields, such as materials science, chemical biology, and drug discovery. In this paper, we will explore the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications, limitations, and future directions of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester.
2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a white to off-white crystalline powder, soluble in organic solvents such as methanol, chloroform, and ethyl acetate, but insoluble in water. It has a molecular weight of 231.0 g/mol and a melting point of 143-147°C. This compound has an acidic nature due to the presence of boronic acid groups and can form complexes with various Lewis bases.
Various methods have been described for the synthesis of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester. One of the most commonly used methods involves the reaction of boroxine with 2-acetylpyridine, followed by the addition of pinacol and hydrolysis with dilute hydrochloric acid. The product is then extracted with organic solvents and purified through recrystallization. Characterization of the synthesized product can be done using various techniques such as NMR, IR, MS, and elemental analysis.
Several analytical methods have been developed for the detection and quantification of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester. Some of the commonly used methods include HPLC, GC-MS, LC-MS, and NMR spectroscopy. These methods offer high sensitivity, specificity, and accuracy and can be used for the analysis of complex mixtures containing this compound.
Studies have shown that 2-(Acetoxy)pyridine-4-boronic acid pinacol ester exhibits antiproliferative activity against various cancer cell lines such as HeLa, A549, and MCF-7. It has been found to induce apoptosis and inhibit the growth of cancer cells by targeting the proteasome system. This compound also exhibits antibacterial activity against gram-negative bacteria such as E. coli and P. aeruginosa.
Toxicity and Safety:
In scientific experiments, 2-(Acetoxy)pyridine-4-boronic acid pinacol ester has been found to be relatively safe with minimal toxicity. However, long-term exposure to this compound may cause skin, eye, and respiratory irritation. It is important to handle this compound with caution and follow appropriate safety protocols.
2-(Acetoxy)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific experiments. It is an important building block in organic synthesis and can be used for the preparation of various boronic esters, acids, and boronate complexes. This compound has also been used as a catalyst in various organic reactions such as Suzuki-Miyaura cross-coupling, C-H functionalization, and Heck coupling. It has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc.
The research on 2-(Acetoxy)pyridine-4-boronic acid pinacol ester is still in its early stages, and new applications and properties of this compound are continually being discovered. Recent studies have focused on the development of novel synthetic methods for the production of this compound and its derivatives. Researchers are also working on understanding its mechanism of action in cancer cells and its potential as a therapeutic agent.
The diverse properties and applications of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester make it a valuable compound in various fields of research and industry. Its use in organic synthesis, catalysis, and as a fluorescent probe opens up new avenues for the development of novel materials and chemical processes. Its potential as a therapeutic agent for treating cancer and bacterial infections highlights its importance in the pharmaceutical industry.
Despite the promising properties and applications of 2-(Acetoxy)pyridine-4-boronic acid pinacol ester, some limitations exist. One significant limitation is the low solubility of this compound in water, making it challenging to use in biological applications. Another limitation is the limited knowledge of its toxicity and safety in humans, which requires further investigation. Future directions in research on this compound include the development of more efficient synthetic methods, the exploration of its potential as a therapeutic agent, and its application in other fields, such as energy storage and electrochemistry.
In conclusion, 2-(Acetoxy)pyridine-4-boronic acid pinacol ester is a versatile and valuable compound with various physical and chemical properties and applications in diverse fields of research and industry. The diverse properties of this compound make it an essential building block in organic synthesis and catalysis, and its potential as a therapeutic agent highlights its importance in the pharmaceutical industry. Future research on this compound will undoubtedly reveal new applications and properties, opening up new avenues for future developments in material science, chemistry, and biology.

Hydrogen Bond Acceptor Count

5

Exact Mass

263.1328882 g/mol

Monoisotopic Mass

263.1328882 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-23

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